molecular formula C7H3F3N2O B6333681 5-(Trifluoromethoxy)picolinonitrile CAS No. 1206978-22-4

5-(Trifluoromethoxy)picolinonitrile

Cat. No.: B6333681
CAS No.: 1206978-22-4
M. Wt: 188.11 g/mol
InChI Key: DTRQAIRWABWMJN-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)picolinonitrile is a chemical compound with the molecular formula C7H3F3N2O. It is known for its unique chemical structure, which includes a trifluoromethoxy group attached to a picolinonitrile core. This compound has gained significant attention in various fields of research due to its potential biological activity and applications in different scientific domains .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Trifluoromethoxy)picolinonitrile typically involves the introduction of a trifluoromethoxy group into a picolinonitrile framework. One common method is the trifluoromethoxylation of picolinonitrile using trifluoromethoxylating reagents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of specialized equipment and controlled environments to maintain the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions

5-(Trifluoromethoxy)picolinonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted picolinonitrile compounds .

Scientific Research Applications

5-(Trifluoromethoxy)picolinonitrile has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies in drug discovery and development.

    Medicine: Research into its pharmacological properties may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)picolinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Trifluoromethoxy)picolinonitrile is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to its analogs .

Biological Activity

5-(Trifluoromethoxy)picolinonitrile is a chemical compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H3F3N2OC_7H_3F_3N_2O, with a molecular weight of 172.11 g/mol. The compound features a trifluoromethoxy group attached to a picolinonitrile structure, characterized by a pyridine ring with a cyano group. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and reactivity, making it an attractive scaffold for drug development.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Lipophilicity : The trifluoromethoxy group increases the compound's ability to penetrate cell membranes, facilitating interaction with intracellular targets.
  • Enzyme Interaction : Studies indicate that this compound may interact with specific enzymes or receptors, influencing various biological pathways essential for cellular function .

Biological Activities

Research has demonstrated that this compound exhibits notable biological activities across several domains:

  • Anticancer Activity : Derivatives of this compound have shown potential as anticancer agents by targeting pathways involved in cancer cell growth and proliferation. For instance, modifications to the picolinonitrile structure have led to increased potency against specific cancer cell lines.
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects, showing promising results against various bacterial strains. This activity is likely enhanced by the trifluoromethoxy substituent, which improves solubility and bioavailability .
  • Pharmacological Applications : The unique properties of this compound make it suitable for developing pharmaceuticals targeting diseases such as cancer and infections. Its derivatives have been explored for their ability to inhibit specific biological pathways critical in disease progression .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Study on Anticancer Activity : A recent study synthesized various derivatives of this compound and tested their efficacy against ovarian and lung cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than those of non-fluorinated analogs, suggesting enhanced potency due to the trifluoromethoxy group.
  • Antimicrobial Efficacy : In another study, this compound was tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with this substituent had improved antimicrobial activity compared to their non-fluorinated counterparts .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerEnhanced potency against cancer cell lines
AntimicrobialImproved efficacy against bacterial strains
Drug DevelopmentPromising scaffold for targeting various diseases

Properties

IUPAC Name

5-(trifluoromethoxy)pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F3N2O/c8-7(9,10)13-6-2-1-5(3-11)12-4-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTRQAIRWABWMJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(F)(F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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